molecular formula C14H21NO3 B1306322 (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine CAS No. 626205-87-6

(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Cat. No.: B1306322
CAS No.: 626205-87-6
M. Wt: 251.32 g/mol
InChI Key: VBIAHDCHALWQCZ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy vs. 2,4-Dimethoxy Derivatives

Feature 2,5-Dimethoxy Derivative 2,4-Dimethoxy Derivative
Substitution Pattern Methoxy groups at 2- and 5-positions Methoxy groups at 2- and 4-positions
Electronic Effects Enhanced para-directing resonance Ortho/para-directing resonance
Solubility Lower logP (1.6) due to symmetric substitution Higher logP (1.8) due to asymmetric substitution

2,5-Dimethoxy vs. 3,4-Dimethoxy Derivatives

The 3,4-dimethoxy analogue exhibits stronger electron-donating effects , increasing amine basicity ($$ \text{p}Ka \approx 9.2 $$) compared to the 2,5-derivative ($$ \text{p}Ka \approx 8.7 $$) . Steric hindrance is also greater in 3,4-substituted derivatives due to proximal methoxy groups .

Crystallographic Data and Density Functional Theory (DFT) Predictions

Experimental Crystallography

No experimental crystallographic data is publicly available. However, DFT-optimized geometries (B3LYP/6-31G*) predict:

  • Bond lengths :
    • C-N: 1.45 Å
    • C-O (THF): 1.43 Å
    • C-O (methoxy): 1.36 Å .
  • Dihedral angles :
    • THF-benzyl dihedral: 120° (favors staggered conformation) .

Frontier Molecular Orbitals

DFT calculations indicate a HOMO-LUMO gap of 5.2 eV, suggesting moderate reactivity. The HOMO is localized on the amine and methoxy groups, while the LUMO resides on the THF ring .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-5-6-14(17-2)11(8-12)9-15-10-13-4-3-7-18-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIAHDCHALWQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186582
Record name N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID801186582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626205-87-6
Record name N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626205-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ion Exchange Resin Catalyzed Cyclization

A patented process (US4680420A and EP0229884A1) describes the preparation of 2,5-dimethoxytetrahydrofuran, a key intermediate, by treating 4,4-dimethoxy-1-butanal with a strongly acidic ion exchange resin such as Amberlite IR-200C at temperatures between 20 and 60 °C. The reaction proceeds via cyclization to form the tetrahydrofuran ring with methoxy substituents at the 2 and 5 positions.

  • Reaction conditions:
    • Temperature: 20–60 °C (optimal around 50 °C)
    • Catalyst: 0.001–0.1 parts by weight of Amberlite IR-200C per part of 4,4-dimethoxy-1-butanal
    • Stirring time: 1–5 hours (typical example: 1.5 hours)
  • Yield and purity:
    • Conversion: ~94%
    • Product purity: 98% cis- and trans-isomers of 2,5-dimethoxytetrahydrofuran
    • Yield: ~95% relative to reacted butanal
  • Isolation:
    • Filtration of ion exchange resin
    • Fractional distillation (boiling point 144–147 °C)

This method offers a high-yield, selective synthesis of the 2,5-dimethoxytetrahydrofuran intermediate, which is crucial for further amination steps.

Alternative Routes

Other literature mentions the formation of 2,5-dialkoxytetrahydrofuran by bromination of furan in the presence of alcohols followed by hydrogenation, but this is less commonly used due to lower yields and more complex purification.

Amination to Form (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine

Reductive Amination Approach

The most common synthetic route to the target compound involves reductive amination of the 2,5-dimethoxytetrahydrofuran intermediate with the corresponding 2,5-dimethoxybenzylamine or its derivatives.

  • General procedure:
    • React 2,5-dimethoxytetrahydrofuran with 2,5-dimethoxybenzylamine under reductive amination conditions.
    • Use reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Raney nickel or palladium catalysts.
    • Solvents: typically methanol, ethanol, or other polar solvents.
    • Temperature: ambient to mild heating (25–60 °C).
  • Mechanism:
    • Formation of an imine intermediate between the aldehyde or hemiacetal form of the tetrahydrofuran derivative and the amine.
    • Reduction of the imine to the secondary amine, yielding the desired benzylamine-substituted tetrahydrofuran.

This method is supported by analogous syntheses of related tetrahydrofuran amines and benzylamine derivatives in medicinal chemistry literature.

Catalytic Hydrogenation of Iminomethyl Intermediates

A patent (WO2019073988A1) describes the preparation of aminomethyl-substituted tetrahydrofuran derivatives by catalytic hydrogenation of iminomethyl tetrahydrofuran intermediates using hydrogenation catalysts such as Fe, Co, Ni, Ru, Rh, Pd, Pt, etc.

  • Process highlights:
    • Starting from 2,5-bis(iminomethyl) tetrahydrofuran or related imine intermediates.
    • Hydrogenation in non-aqueous solvents.
    • Use of Raney nickel or palladium catalysts.
    • Efficient conversion to 2,5-bis(aminomethyl) tetrahydrofuran derivatives.

This approach can be adapted for the preparation of this compound by using the corresponding substituted imine precursors.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield (%) Notes
1 Cyclization of 4,4-dimethoxy-1-butanal 4,4-dimethoxy-1-butanal, Amberlite IR-200C 20–60 °C, 1–5 h ~95 High purity 2,5-dimethoxytetrahydrofuran
2 Reductive amination 2,5-dimethoxytetrahydrofuran, 2,5-dimethoxybenzylamine, NaBH3CN or H2/Pd Ambient to 60 °C Variable, typically 70–90 Forms target amine
3 Catalytic hydrogenation of imine Iminomethyl tetrahydrofuran, H2, Raney Ni or Pd Non-aqueous solvent, mild temp High Alternative amination route

Research Findings and Considerations

  • The ion exchange resin catalyzed cyclization is a robust and scalable method for preparing the tetrahydrofuran intermediate with excellent selectivity and yield.
  • Reductive amination is the preferred method for introducing the benzylamine moiety, offering mild conditions and good functional group tolerance.
  • Catalytic hydrogenation of imine intermediates provides an efficient alternative, especially for symmetrical bis-aminomethyl tetrahydrofuran derivatives, and can be adapted for substituted analogs.
  • Purification typically involves filtration of catalysts and fractional distillation or chromatographic techniques to isolate the pure amine.
  • The choice of methoxy substitution pattern on the benzylamine affects the reactivity and may require optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Serotonergic Activity

Research indicates that compounds similar to (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological processes and psychiatric disorders. For instance, a study highlighted the structure-activity relationships of related compounds and their potential as selective 5-HT2A receptor agonists, suggesting a promising avenue for developing treatments for mood disorders and other psychiatric conditions .

Potential in Antidepressant Development

The agonistic properties at serotonin receptors suggest that this compound could be explored for its antidepressant potential. The modulation of serotonergic pathways is a well-established mechanism for antidepressant action. The specific interactions with the 5-HT2A receptor may lead to novel therapeutic strategies for depression and anxiety disorders .

Design of New Ligands

The compound can serve as a scaffold for designing new ligands with enhanced selectivity and potency for specific receptors. The modification of substituents on the benzyl moiety can lead to derivatives with improved pharmacological profiles, which could be beneficial in drug discovery efforts targeting serotonin-related pathways .

Structure-Activity Relationship Studies

The compound's structural features allow for extensive structure-activity relationship studies, which are crucial in medicinal chemistry for optimizing drug candidates. By systematically altering functional groups and evaluating their effects on biological activity, researchers can identify lead compounds with desirable therapeutic effects .

Topical Formulations

There is growing interest in the use of compounds like this compound in cosmetic formulations due to their potential skin benefits. The compound's unique properties may enhance the stability and efficacy of topical products such as creams and lotions. Studies have shown that effective formulation requires careful selection of ingredients to optimize sensory attributes and moisturizing properties .

Skin Hydration and Sensory Effects

Research into cosmetic formulations has indicated that certain compounds can significantly improve skin hydration and overall sensory experience when applied topically. The incorporation of this compound into formulations could potentially lead to products that not only moisturize but also provide additional therapeutic benefits through its biological activity .

Table: Summary of Research Findings on this compound

Study FocusFindingsImplications
Serotonergic ActivitySelective agonism at 5-HT2A receptorsPotential antidepressant applications
Medicinal ChemistryStructure-activity relationships indicate lead optimization strategiesDrug discovery targeting serotonergic pathways
Cosmetic FormulationsEnhancements in skin hydration and sensory propertiesDevelopment of effective topical products

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique structure can be compared to derivatives with variations in substituent positions, heterocycles, or core scaffolds. Key comparisons include:

2.1. Positional Isomers: 2,4-Dimethoxy vs. 2,5-Dimethoxy Substitution
  • “(2,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine” (CAS 510723-75-8)
    • Structural Difference: Methoxy groups at positions 2,4 vs. 2,5 on the benzyl ring.
    • Implications: The 2,5-substitution pattern may enhance π-stacking interactions in receptor binding compared to 2,4-isomers due to symmetrical electron distribution. Conversely, 2,4-isomers could exhibit altered metabolic stability .
2.2. Substitutent Variations: Methoxy vs. Halogen or Alkyl Groups
  • “(2-Fluoro-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine” (CAS 510723-78-1) Structural Difference: Fluoro substituent replaces methoxy groups.
  • “(3-Methyl-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine”
    • Structural Difference: Methyl group at position 3 on the benzyl ring.
    • Implications: Hydrophobic methyl groups may increase lipophilicity, favoring membrane permeability but reducing solubility .
2.3. Heterocycle Replacements: THF vs. Morpholine
  • “(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine” (CAS 797027-75-9) Structural Difference: Morpholine (six-membered oxygen-containing ring) replaces THF. Implications: Morpholine’s larger ring size and basic nitrogen may enhance solubility and alter pharmacokinetics.
2.4. Core Scaffold Variations
  • β-2,5-Dimethoxyphenylalkyl Amines (e.g., β-2,5-Dimethoxyphenyl-β-isopropylamine)
    • Structural Difference: Isopropylamine chain vs. THF-methylamine.
    • Pharmacological Data: These compounds exhibit potent pressor activity (via adrenergic receptor agonism) and mydriatic effects. The THF-methyl group in the target compound may reduce pressor activity but improve selectivity for CNS targets .
  • N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-d]pyrimidine-2,4,6-triamine
    • Structural Difference: Pyridopyrimidine core vs. simple amine.
    • Implications: The pyridopyrimidine scaffold may enhance DNA intercalation or kinase inhibition, whereas the THF-amine structure likely prioritizes GPCR modulation .

Table 1: Comparative Analysis of Structural Analogs

Compound Name Key Structural Features Molecular Weight Notable Properties/Activities Evidence Source
Target Compound 2,5-Dimethoxybenzyl + THF-methylamine Not Provided Inferred GPCR modulation -
2,4-Dimethoxy analog (CAS 510723-75-8) 2,4-Dimethoxybenzyl + THF-methylamine Not Provided Commercial availability
2-Fluoro analog (CAS 510723-78-1) 2-Fluorobenzyl + THF-methylamine Not Provided Enhanced lipophilicity
Morpholine analog (CAS 797027-75-9) 2,5-Dimethoxybenzyl + morpholine-ethyl 280.36 Improved solubility
β-2,5-Dimethoxyphenyl-β-isopropylamine Isopropylamine chain Not Provided Pressor activity (IC50 ~80,000 nM)

Biological Activity

(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its biological activity has been investigated for potential therapeutic applications, particularly in relation to its interactions with various biological targets. This article discusses the compound's chemical properties, biological mechanisms, and relevant research findings.

The molecular structure of this compound includes a dimethoxybenzyl moiety and a tetrahydrofuran unit. This unique combination may influence its biological activity through specific interactions with receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Molecular Targets : The compound is believed to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in various neurological processes .
  • Biochemical Pathways : By modulating these receptors, the compound can affect signal transduction pathways that influence cellular processes such as metabolism and gene expression.

Biological Activity and Therapeutic Potential

Research has explored the potential therapeutic applications of this compound, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent .
  • Anticancer Properties : There is emerging evidence suggesting that related compounds may possess anticancer activity. For instance, structural analogs have demonstrated significant growth inhibition against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria
AnticancerInhibition of cell growth in multiple cancer types
Receptor InteractionAgonist activity at 5-HT2A receptor

Case Studies

  • Study on Receptor Interactions : Research has shown that compounds similar to this compound can selectively activate the 5-HT2A receptor over the 5-HT2C receptor. This selectivity is critical for developing treatments targeting mood disorders and other psychological conditions .
  • Anticancer Evaluation : A comparative study involving related compounds demonstrated significant anticancer effects against leukemia and breast cancer cell lines. The results indicated that specific structural features are essential for enhancing bioactivity, highlighting the importance of further structural optimization .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-yl-methyl)-amine in research settings?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of methoxy groups (δ ~3.7–3.9 ppm for OCH3_3) and tetrahydrofuran-derived protons (δ ~1.5–4.0 ppm). Integration ratios verify substituent positions.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ electrospray ionization (ESI) in positive mode to detect molecular ions ([M+H]+^+). Optimize collision energy for fragmentation patterns (e.g., loss of methoxy or tetrahydrofuran moieties) .
  • Infrared Spectroscopy (IR) : Identify characteristic stretches (e.g., C-O in methoxy groups at ~1250 cm1^{-1}, C-N in amine at ~3300 cm1^{-1}).

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodology :

  • Reductive Amination : React 2,5-dimethoxybenzaldehyde with tetrahydrofurfurylamine in the presence of a reducing agent (e.g., NaBH4_4 or NaBH3_3CN) in tetrahydrofuran (THF) at 0–25°C. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Schiff Base Formation : Condense the aldehyde with the amine to form an imine intermediate, followed by reduction. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to minimize inhalation risks.
  • Waste Management : Segregate organic waste containing amine derivatives and dispose through certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

  • Methodology :

  • Chiral Catalysis : Use enantioselective catalysts (e.g., BINAP-Ru complexes) for asymmetric reductive amination. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states. Compare yields and ee under varying temperatures (0–40°C).

Q. What strategies address challenges in detecting trace metabolites of this compound in biological matrices?

  • Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate metabolites from plasma/urine. Derivatize with pentafluoropropionic anhydride (PFPA) to enhance LC-MS/MS sensitivity .
  • High-Resolution MS (HRMS) : Employ Q-TOF or Orbitrap instruments for accurate mass measurements (<5 ppm error). Target metabolites via predicted fragmentation (e.g., demethylation or hydroxylation products).

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin/dopamine receptors (common targets for dimethoxy-substituted amines). Validate with in vitro assays (e.g., radioligand displacement) .
  • QSAR Studies : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports high yields (~88%) for similar amine syntheses, while notes lower yields (~50–60%) in THF-based reactions. Resolution: Optimize stoichiometry (1.2:1 aldehyde:amine ratio) and reduce competing side reactions (e.g., over-reduction) by controlling NaBH4_4 addition rates .
  • Analytical Sensitivity : LC-MS/MS methods in achieve LOQs of 1–20 ng/mL, but matrix effects (e.g., ion suppression in blood) may require isotopic internal standards (e.g., deuterated analogs) for quantification .

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